Cas no 878049-66-2 ((R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol)

(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol structure
878049-66-2 structure
Nome do Produto:(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
N.o CAS:878049-66-2
MF:C44H38O2
MW:598.771332263947
CID:3030965

(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-3,3'-双([1,1'-二苯基]-4-基)-5,5',6,6',7,7',8,8'-八氢-1,1'-联萘酚
    • (R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
    • (R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
    • 3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
    • 3,3′-Di([1,1′-biphenyl]-4-yl)-5,5′,6,6′,7,7′,8,8′-octahydro-[1,1′-binaphthalene]-2,2′-diol
    • Inchi: 1S/C44H38O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28,45-46H,7-10,15-18H2
    • Chave InChI: ZVKPRFJQGAVZQO-UHFFFAOYSA-N
    • SMILES: OC1C(C2C=CC(C3C=CC=CC=3)=CC=2)=CC2CCCCC=2C=1C1=C(C(C2C=CC(C3C=CC=CC=3)=CC=2)=CC2CCCCC1=2)O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 46
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 858
  • Superfície polar topológica: 40.5
  • XLogP3: 12.1

(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y1244196-250mg
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2 98%
250mg
$80 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R91780-100mg
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2
100mg
¥2488.0 2021-09-04
1PlusChem
1P00IM9I-100mg
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2 98%
100mg
$12.00 2024-04-20
1PlusChem
1P00IM9I-250mg
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2 98%
250mg
$30.00 2023-12-15
1PlusChem
1P00IM9I-1g
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2 98%
1g
$92.00 2024-04-20
eNovation Chemicals LLC
Y1244196-250mg
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2 98%
250mg
$80 2025-03-01
eNovation Chemicals LLC
Y1244196-1g
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2 98%
1g
$165 2025-02-25
eNovation Chemicals LLC
Y1244196-5g
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2 98%
5g
$585 2025-03-01
eNovation Chemicals LLC
Y1244196-1g
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2 98%
1g
$165 2025-03-01
eNovation Chemicals LLC
Y1244196-100mg
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
878049-66-2 98%
100mg
$70 2025-02-25

(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  CataCXium A Solvents: 1,2-Dimethoxyethane ;  24 h, reflux
Referência
Synthesis and Structural Aspects of N-Triflylphosphoramides and Their Calcium Salts-Highly Acidic and Effective Bronsted Acids
Rueping, Magnus; et al, Chemistry - A European Journal, 2010, 16(44), 13116-13126

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ;  30 min, -30 °C; -30 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  60 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  CataCXium A Solvents: 1,2-Dimethoxyethane ;  24 h, reflux
Referência
Synthesis and Structural Aspects of N-Triflylphosphoramides and Their Calcium Salts-Highly Acidic and Effective Bronsted Acids
Rueping, Magnus; et al, Chemistry - A European Journal, 2010, 16(44), 13116-13126

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  40 min, 0 °C
1.2 20 min, 0 °C; 90 min, 0 °C → rt
1.3 Reagents: Water ;  0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ;  25 min, -30 °C
2.2 Reagents: Sodium bisulfite Solvents: Water ;  30 min, -30 °C → rt
3.1 Reagents: Potassium fluoride Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  18 h, 75 °C
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, 0 °C
4.2 Reagents: Water ;  0 °C
Referência
The development of the asymmetric Morita-Baylis-Hillman reaction catalyzed by chiral Bronsted acids
McDougal, Nolan T.; et al, Advanced Synthesis & Catalysis, 2004, 346, 1231-1240

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  18 h, 75 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, 0 °C
2.2 Reagents: Water ;  0 °C
Referência
The development of the asymmetric Morita-Baylis-Hillman reaction catalyzed by chiral Bronsted acids
McDougal, Nolan T.; et al, Advanced Synthesis & Catalysis, 2004, 346, 1231-1240

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ;  25 min, -30 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  30 min, -30 °C → rt
2.1 Reagents: Potassium fluoride Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  18 h, 75 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, 0 °C
3.2 Reagents: Water ;  0 °C
Referência
The development of the asymmetric Morita-Baylis-Hillman reaction catalyzed by chiral Bronsted acids
McDougal, Nolan T.; et al, Advanced Synthesis & Catalysis, 2004, 346, 1231-1240

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 80 bar, 60 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ;  30 min, -30 °C; -30 °C → rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  60 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  CataCXium A Solvents: 1,2-Dimethoxyethane ;  24 h, reflux
Referência
Synthesis and Structural Aspects of N-Triflylphosphoramides and Their Calcium Salts-Highly Acidic and Effective Bronsted Acids
Rueping, Magnus; et al, Chemistry - A European Journal, 2010, 16(44), 13116-13126

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Water ;  0 °C
Referência
The development of the asymmetric Morita-Baylis-Hillman reaction catalyzed by chiral Bronsted acids
McDougal, Nolan T.; et al, Advanced Synthesis & Catalysis, 2004, 346, 1231-1240

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid ;  36 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  40 min, 0 °C
2.2 20 min, 0 °C; 90 min, 0 °C → rt
2.3 Reagents: Water ;  0 °C
3.1 Reagents: Bromine Solvents: Dichloromethane ;  25 min, -30 °C
3.2 Reagents: Sodium bisulfite Solvents: Water ;  30 min, -30 °C → rt
4.1 Reagents: Potassium fluoride Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  18 h, 75 °C
5.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, 0 °C
5.2 Reagents: Water ;  0 °C
Referência
The development of the asymmetric Morita-Baylis-Hillman reaction catalyzed by chiral Bronsted acids
McDougal, Nolan T.; et al, Advanced Synthesis & Catalysis, 2004, 346, 1231-1240

(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol Raw materials

(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol Preparation Products

(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:878049-66-2)(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
A1059561
Pureza:99%
Quantidade:5g
Preço ($):517.0